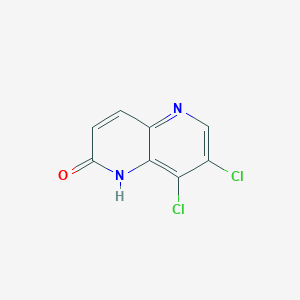
7,8-Dichloro-1,5-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-1,5-naphthyridin-2(1H)-one est un composé chimique appartenant à la famille des naphthyridines. Les naphthyridines sont des composés aromatiques hétérocycliques qui contiennent des atomes d’azote dans leur structure cyclique. Ce composé particulier est caractérisé par la présence de deux atomes de chlore aux positions 7 et 8 et d’un groupe cétone à la position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7,8-Dichloro-1,5-naphthyridin-2(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la chloration de la 1,5-naphthyridine suivie d’une oxydation pour introduire le groupe cétone. Les réactifs et les conditions spécifiques peuvent varier, mais les réactifs courants comprennent le chlore gazeux ou la N-chlorosuccinimide pour la chloration et des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l’oxydation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des versions à grande échelle des méthodes de synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. Des réacteurs à écoulement continu et des systèmes automatisés pourraient être utilisés pour assurer une production constante.
Analyse Des Réactions Chimiques
Types de réactions
7,8-Dichloro-1,5-naphthyridin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut modifier le groupe cétone ou d’autres parties de la molécule.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Les atomes de chlore peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe cétone donnerait un alcool, tandis que la substitution des atomes de chlore pourrait introduire divers groupes fonctionnels comme des amines ou des éthers.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques ou comme sonde dans les dosages biochimiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que des activités antimicrobiennes ou anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques ou de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme d’action de la 7,8-Dichloro-1,5-naphthyridin-2(1H)-one dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs spécifiques, modifiant ainsi leur activité. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
1,5-Naphthyridine : Le composé parent sans substitutions de chlore.
7,8-Dibromo-1,5-naphthyridin-2(1H)-one : Structure similaire avec des atomes de brome au lieu de chlore.
7,8-Dichloroquinoléine : Un autre composé hétérocyclique avec des substitutions de chlore.
Unicité
7,8-Dichloro-1,5-naphthyridin-2(1H)-one est unique en raison de son motif de substitution spécifique et de ses groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C8H4Cl2N2O |
|---|---|
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
7,8-dichloro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-3-11-5-1-2-6(13)12-8(5)7(4)10/h1-3H,(H,12,13) |
Clé InChI |
ILHCTTKHAOHMLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C(C(=CN=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
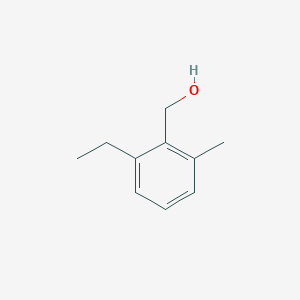
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

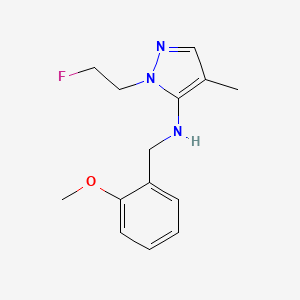


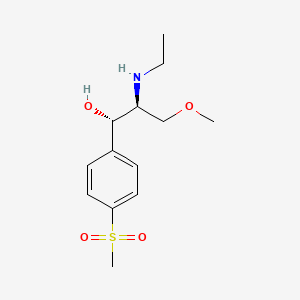
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
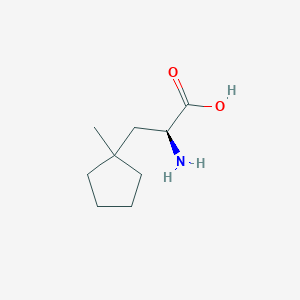
amine](/img/structure/B11759061.png)
